molecular formula C14H10FN3S2 B12616121 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-16-3

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12616121
CAS No.: 917808-16-3
M. Wt: 303.4 g/mol
InChI Key: OXKDGNSQYNXSMT-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of thiazole and pyrimidine rings, along with the presence of a fluorophenyl group.

Properties

CAS No.

917808-16-3

Molecular Formula

C14H10FN3S2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10FN3S2/c1-19-14-16-7-6-11(18-14)13-12(17-8-20-13)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

OXKDGNSQYNXSMT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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